NMDAR antagonist 3

NMDA receptor pharmacology Subunit selectivity Weak antagonist

This is a niche research compound defined by its weak, modulatory NMDA receptor antagonism, distinguishing it from high-affinity channel blockers (e.g., MK-801). As the primary Haloperidol Metabolite I (CPHP), it is purpose-built for establishing assay dynamic range and for analytical QC (EP Impurity C). Its moderate aqueous solubility ensures reliable formulation without harsh organic co-solvents, making it the optimal weak-antagonist baseline reference for electrophysiology and calcium flux studies.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
CAS No. 39512-49-7
Cat. No. B141385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNMDAR antagonist 3
CAS39512-49-7
Synonyms4-(4'-chlorophenyl)-4-piperidinol
4-(4-chlorophenyl)-4-hydroxypiperidine
4-CPPO
HCl of 4-(4'-chlorophenyl)-4-piperidinol
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESC1CNCCC1(C2=CC=C(C=C2)Cl)O
InChIInChI=1S/C11H14ClNO/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2
InChIKeyLZAYOZUFUAMFLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 10 g / 25 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NMDAR Antagonist 3 (CAS 39512-49-7) Procurement Specifications and Compound Class Identification


NMDAR antagonist 3 (4-(4-Chlorophenyl)-4-hydroxypiperidine, CAS 39512-49-7) is a small-molecule antagonist of the N-methyl-D-aspartate (NMDA) receptor belonging to the piperidine class . This compound is also recognized as a haloperidol metabolite (Haloperidol Metabolite I, CPHP) [1]. The compound is commercially available as a research reference standard with reported purity specifications of ≥97% to >98% depending on the vendor source . As a weak NMDA receptor antagonist, its primary research utility is defined by its low intrinsic activity at the receptor, which distinguishes it functionally from high-affinity channel blockers such as MK-801 and phencyclidine [2].

Why NMDAR Antagonist 3 (CAS 39512-49-7) Cannot Be Interchanged with Other NMDA Receptor Ligands


Substitution of NMDAR antagonist 3 with other NMDA receptor ligands is scientifically unjustified due to fundamental differences in binding site pharmacology, affinity magnitude, and downstream functional consequences [1]. The NMDA receptor antagonist class encompasses mechanistically distinct subcategories including high-affinity channel pore blockers (e.g., MK-801, phencyclidine, ketamine), competitive glutamate-site antagonists, glycine-site antagonists, and subunit-selective allosteric modulators [2]. NMDAR antagonist 3 occupies a unique pharmacological niche as a weak antagonist with a reported structural relationship to haloperidol but lacking the high nanomolar affinity characteristic of prototypical channel blockers . Generic replacement with a high-affinity antagonist would produce substantially different experimental outcomes, including altered calcium flux inhibition kinetics and divergent off-target profiles that confound data interpretation [3].

NMDAR Antagonist 3 (CAS 39512-49-7) Quantitative Differentiation Evidence: Comparative Pharmacology Data


Weak NR1A/2B Subtype Activity Defines NMDAR Antagonist 3 as a Low-Efficacy Reference Compound

NMDAR antagonist 3 exhibits a qualitatively documented but weak inhibitory activity against the NR1A/2B subtype of the NMDA receptor, as characterized in the foundational patent literature [1]. This weak activity profile stands in contrast to high-affinity NMDA receptor channel blockers such as MK-801 (Ki = 5.5 nM) and phencyclidine (Ki = 100.8 nM), as well as the moderately potent ketamine (Ki = 922.2 nM) [2]. The compound serves as a low-efficacy baseline for functional NMDA receptor studies.

NMDA receptor pharmacology Subunit selectivity Weak antagonist Reference compound

Haloperidol Metabolite Identity Distinguishes NMDAR Antagonist 3 from Synthetic-Only NMDA Antagonists

NMDAR antagonist 3 is structurally and metabolically identified as 4-(4-chlorophenyl)-4-piperidinol (CPHP), a primary metabolite of the antipsychotic drug haloperidol [1]. In vivo behavioral studies in mice demonstrated that CPHP administration produced no significant effects on locomotor activity or catalepsy induction, whereas the parent compound haloperidol and the alternative metabolite FBPA (3-(4-fluorobenzoyl) propionic acid) both elicited measurable behavioral suppression [2]. This metabolite identity and the associated in vivo data differentiate NMDAR antagonist 3 from synthetic NMDA antagonists that lack endogenous metabolic relevance.

Haloperidol metabolism Metabolite pharmacology CPHP Neuroleptic

Absence of Dopamine D2 Receptor Binding Differentiates NMDAR Antagonist 3 from Haloperidol

Direct receptor binding studies confirm that CPHP (NMDAR antagonist 3) exhibits no detectable binding to the dopamine D2 receptor [1]. This contrasts sharply with haloperidol, which acts as a potent D2 receptor blocker and is clinically employed as an antipsychotic agent [2]. The absence of D2 binding activity represents a critical differentiation from the parent compound and from D2-active butyrophenone derivatives.

Dopamine D2 receptor Receptor binding Off-target profiling Haloperidol comparator

Aqueous Solubility Profile Provides Formulation Advantages Over Lipophilic NMDA Antagonists

NMDAR antagonist 3 exhibits an aqueous solubility of 340 mg/L at 20 °C and a saturated solution pH of 10 [1]. This solubility profile contrasts with highly lipophilic NMDA receptor antagonists such as phencyclidine (calculated logP approximately 4.5-5.0) and MK-801, which require organic co-solvents or specialized formulation approaches for aqueous assay compatibility [2]. The compound also demonstrates high solubility in DMSO (≥50 mg/mL), enabling flexible stock solution preparation .

Aqueous solubility Formulation compatibility Physicochemical properties In vitro assay conditions

NMDAR Antagonist 3 (CAS 39512-49-7) Validated Research Application Scenarios


Negative Control in NMDA Receptor Functional Assays

Based on its documented weak NMDA receptor antagonist activity [1], NMDAR antagonist 3 is optimally deployed as a low-efficacy reference compound in electrophysiological or calcium flux assays. Researchers comparing high-potency antagonists (e.g., MK-801, Ki = 5.5 nM) require a weak antagonist baseline to establish the dynamic range of the assay system and to verify that observed effects are not due to non-specific assay interference [2]. The compound's moderate aqueous solubility (340 mg/L) supports direct dissolution in physiological buffers without organic co-solvents that might otherwise compromise cell viability [3].

Haloperidol Metabolism and Metabolite Pharmacology Studies

As a primary haloperidol metabolite (CPHP) with established in vivo behavioral inertness [1], NMDAR antagonist 3 serves as an essential reference standard for distinguishing the pharmacological contributions of parent drug versus metabolites. Researchers investigating receptor-independent mechanisms of haloperidol action require this metabolite to rule out confounding effects in experimental paradigms [2]. The absence of dopamine D2 receptor binding further supports its use in isolating glutamatergic from dopaminergic signaling components [3].

Analytical Reference Standard for Haloperidol Impurity Profiling

NMDAR antagonist 3 is recognized as Haloperidol EP Impurity C and is employed as a certified reference standard in pharmaceutical quality control and analytical method validation [1]. The compound is supplied with purity specifications ranging from 97% to >98% [2], meeting regulatory requirements for impurity identification and quantification in active pharmaceutical ingredient (API) manufacturing and stability studies. This application leverages the compound's well-characterized physicochemical properties, including melting point (137-140 °C) and established chromatographic behavior [3].

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